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Introduction

Propionitrile (CHsCH2CN), also known as ethyl cyanide or propanenitrile, is a colorless, water-
soluble liquid with a sweetish, ethereal odor.[1] As a simple aliphatic nitrile, it serves as a
versatile solvent and a key intermediate in the synthesis of various organic compounds,
particularly in the pharmaceutical industry.[1][2] Its utility in drug development stems from its
role as a polar aprotic solvent and as a precursor to propylamines and other functionalized
molecules.[1][2] A thorough understanding of its thermodynamic properties is paramount for
process optimization, reaction modeling, and ensuring safety in its handling and application.[2]
This guide provides a comprehensive overview of the key thermodynamic properties of
propionitrile, detailing their significance, experimental determination, and computational
prediction.

Core Thermodynamic Properties of Propionitrile

A summary of the fundamental thermodynamic properties of propionitrile is presented in the
table below. These values are crucial for a wide range of chemical and physical process
calculations.
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Property Value Units Source(s)
Molar Mass 55.080 g-mol—t [1]
Boiling Point (at 1
97.1 °C [3]
atm)
Melting Point -92.8 °C [3]
Standard Enthalpy of
Formation (AfHS s, 15.5 kJ-mol—? [1]
liquid)
Standard Enthalpy of
Formation (AfHO s, 51.46 kJ-mol—? [4]
gas)
Standard Molar
o 189.33 J:-K-1.mol—? [1]
Entropy (S, liquid)
Heat Capacity (Cp,
Teatap Y (Co 105.3 J-K-1.mol-t [1]
liquid at 25 °C)
Enthalpy of
o 36.028 kJ-mol-t [5]
Vaporization (AvapH)
Enthalpy of Fusion
5.030 kJ-mol-1 [6]
(AfusH)
Standard Enthalpy of
Combustion -1948.84 to -1947.76 MJ-mol—* [1]

(ACHO,9)

Enthalpy and Gibbs Free Energy: Driving Forces of
Reactions

The enthalpy of formation (AfHS) represents the heat change when one mole of a compound
is formed from its constituent elements in their standard states.[7] For propionitrile, the
positive value for the liquid phase indicates that its formation from graphite, hydrogen gas, and
nitrogen gas is an endothermic process. The enthalpy of a reaction involving propionitrile can
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be calculated using the enthalpies of formation of the reactants and products, providing insight
into whether a process will release or absorb heat.

Gibbs free energy (G) combines enthalpy and entropy to predict the spontaneity of a process at
constant temperature and pressure.[7][8] The change in Gibbs free energy (AG) for a reaction
is given by the equation:

AG = AH - TAS

where AH is the change in enthalpy, T is the absolute temperature, and AS is the change in
entropy.[7] A negative AG indicates a spontaneous process, while a positive AG suggests a
non-spontaneous reaction under the given conditions.[9] For drug development, understanding
the Gibbs free energy of reactions involving propionitrile is crucial for predicting reaction
feasibility and optimizing yields.

Heat Capacity and Phase Transitions

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by
one degree Celsius (or one Kelvin).[10] The heat capacity of propionitrile is a critical
parameter for designing heating and cooling processes in a laboratory or industrial setting.
Experimental studies have determined the heat capacity of propionitrile over a range of
temperatures in both its solid and liquid phases.[11]

Propionitrile undergoes a solid-solid phase transition at 176.96 K before melting at 180.37 K.
[11][12] The thermodynamic properties associated with these phase transitions are
summarized below:

Enthalpy of Entropy of
. Temperature o o
Transition K) Transition Transition Source(s)
(kJ-mol—?) (J-mol—*-K?)
Solid Il - Solid | 176.96 1.7067 9.64 [6]
Solid | - Liquid  180.37 5.0300 27.89 [6]
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Experimental Determination of Heat Capacity: Adiabatic
Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids and solids.
The fundamental principle is to electrically heat a sample in a well-insulated container
(calorimeter) and measure the resulting temperature change.

Experimental Protocol:

o Sample Preparation: A known mass of high-purity propionitrile is sealed in the calorimeter

vessel.

o Evacuation and Thermal Isolation: The space surrounding the calorimeter is evacuated to
minimize heat exchange with the surroundings. Adiabatic shields, whose temperatures are
controlled to match that of the calorimeter, further reduce heat loss.

e Heating: A measured amount of electrical energy (Q) is supplied to the sample through a
heater.

o Temperature Measurement: The temperature of the sample is precisely measured before
(T1) and after (T2) heating using a calibrated thermometer, such as a platinum resistance
thermometer.

o Calculation: The heat capacity (Cp) is calculated using the formula:
Co=Q/(n*(T2-Ti))
where 'n' is the number of moles of the sample.

Logical Workflow for Adiabatic Calorimetry:
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Caption: Workflow for determining vapor pressure using the static method.
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Computational Prediction of Thermodynamic
Properties

In addition to experimental measurements, computational chemistry provides powerful tools for
predicting the thermodynamic properties of molecules like propionitrile. [13]These methods
can be particularly useful for screening large numbers of compounds or for estimating
properties that are difficult to measure experimentally.

Quantum Mechanical Methods:

¢ Ab initio and Density Functional Theory (DFT): These methods solve the electronic
Schrddinger equation to calculate the electronic structure and energy of a molecule.
[14]From the calculated energy, thermodynamic properties such as enthalpy of formation,
entropy, and heat capacity can be derived using statistical mechanics. [15]The accuracy of
these calculations depends on the level of theory and the basis set used.

Molecular Mechanics and Molecular Dynamics:

o Force Fields: Molecular mechanics methods use classical physics to model the interactions
between atoms in a molecule. These methods are computationally less expensive than
guantum mechanical methods and are well-suited for large systems.

e Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and
molecules over time, allowing for the calculation of dynamic properties and thermodynamic
averages.

The choice of computational method depends on the desired accuracy and the available
computational resources. For high accuracy, coupled-cluster methods are often used, while
DFT provides a good balance of accuracy and computational cost for many applications. [14]

Significance in Drug Development

A comprehensive understanding of the thermodynamic properties of propionitrile is invaluable
for its application in drug development and pharmaceutical manufacturing. [2]

e Solvent Selection and Process Optimization: The boiling point, vapor pressure, and heat
capacity of propionitrile inform its use as a solvent in chemical reactions, extractions, and
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crystallizations. [16]This data is crucial for designing energy-efficient and scalable processes.

e Reaction Modeling and Prediction: Enthalpy and Gibbs free energy data are essential for
predicting the feasibility and spontaneity of chemical reactions where propionitrile is a
reactant or a solvent. [9]This allows for the rational design of synthetic routes and the
optimization of reaction conditions.

o Safety and Handling: Knowledge of properties like flash point and vapor pressure is critical
for the safe handling and storage of propionitrile, which is a flammable and toxic substance.

[1][2]

Conclusion

The thermodynamic properties of propionitrile are well-characterized through a combination of
experimental measurements and computational studies. This in-depth guide has provided a
comprehensive overview of its key thermodynamic parameters, the methodologies for their
determination, and their significance in the context of research, particularly in drug
development. By leveraging this knowledge, scientists and engineers can more effectively and
safely utilize propionitrile in their work, leading to more efficient and innovative chemical
processes.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b127096?utm_src=pdf-body
https://www.benchchem.com/product/b127096?utm_src=pdf-body
https://www.benchchem.com/product/b127096?utm_src=pdf-body
https://www.benchchem.com/product/b127096?utm_src=pdf-body
https://www.benchchem.com/product/b127096?utm_src=pdf-body
https://www.benchchem.com/product/b127096?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sources

. Propionitrile - Wikipedia [en.wikipedia.org]

. rockchemicalsinc.com [rockchemicalsinc.com]

. webqc.org [webgc.org]

. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
. chem-casts.com [chem-casts.com]

. Propanenitrile [webbook.nist.gov]

. Gibbs free energy - Wikipedia [en.wikipedia.org]

. chem.libretexts.org [chem.libretexts.org]

.
(] [e0] ~ (o)) )] EaN w N -

. youtube.com [youtube.com]
e 10. chem.libretexts.org [chem.libretexts.org]
e 11. pubs.aip.org [pubs.aip.org]
e 12. pubs.aip.org [pubs.aip.org]

» 13. Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous
Solutions | Semantic Scholar [semanticscholar.org]

e 14. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined
Computational and Experimental Study - PMC [pmc.ncbi.nim.nih.gov]

¢ 15. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and
Technological Applications - PMC [pmc.ncbi.nim.nih.gov]

e 16. eqipped.com [egipped.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of Propionitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127096#thermodynamic-properties-of-propionitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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